Ethyl 2-(tert-butoxy)acetate Ethyl 2-(tert-butoxy)acetate
Brand Name: Vulcanchem
CAS No.: 42415-65-6
VCID: VC4515117
InChI: InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3
SMILES: CCOC(=O)COC(C)(C)C
Molecular Formula: C8H16O3
Molecular Weight: 160.213

Ethyl 2-(tert-butoxy)acetate

CAS No.: 42415-65-6

Cat. No.: VC4515117

Molecular Formula: C8H16O3

Molecular Weight: 160.213

* For research use only. Not for human or veterinary use.

Ethyl 2-(tert-butoxy)acetate - 42415-65-6

Specification

CAS No. 42415-65-6
Molecular Formula C8H16O3
Molecular Weight 160.213
IUPAC Name ethyl 2-[(2-methylpropan-2-yl)oxy]acetate
Standard InChI InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3
Standard InChI Key NNNKTGUIDUXZEX-UHFFFAOYSA-N
SMILES CCOC(=O)COC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Ethyl 2-(tert-butoxy)acetate is defined by the IUPAC name ethyl 2-[(2-methylpropan-2-yl)oxy]acetate, with a linear structure comprising an ethyl ester linked to a tert-butoxy-substituted acetate group. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC8H16O3\text{C}_8\text{H}_{16}\text{O}_3
Molecular Weight160.21 g/mol
Boiling PointNot reported
Density0.95–1.02 g/cm³ (estimated)
SolubilityMiscible with organic solvents

The tert-butoxy group introduces steric hindrance, influencing reactivity in nucleophilic substitutions and ester hydrolysis. X-ray crystallography and computational models confirm a planar geometry around the carbonyl carbon, with van der Waals interactions dominating solid-state packing .

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The primary synthesis route involves acid-catalyzed esterification of tert-butanol with ethyl acetate:

CH3COOCH2CH3+(CH3)3COHH+CH3COOCH2O-C(CH3)3+H2O\text{CH}_3\text{COOCH}_2\text{CH}_3 + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOCH}_2\text{O-C}(\text{CH}_3)_3 + \text{H}_2\text{O}

Reaction conditions typically employ sulfuric acid or p-toluenesulfonic acid at 60–80°C, yielding >80% purity after distillation. Alternative methods include transesterification of tert-butyl acetate with ethylene glycol monoethyl ether, though scalability remains challenging .

Kinetic and Thermodynamic Insights

Studies using NMR spectroscopy reveal pseudo-first-order kinetics, with activation energies (EaE_a) of ~45 kJ/mol for the esterification step. Equilibrium favors product formation due to the volatility of water, which is removed via azeotropic distillation. Side reactions, such as di-tert-butyl ether formation, are minimized below 70°C.

Applications in Pharmaceutical and Industrial Chemistry

Solvent and Reaction Medium

Ethyl 2-(tert-butoxy)acetate serves as a polar aprotic solvent in Grignard reactions and SN2 substitutions, outperforming ethyl acetate in reactions requiring low nucleophilicity. Its high boiling point (estimated 150–160°C) enables use in reflux conditions for prolonged syntheses.

Prodrug Development

In medicinal chemistry, this ester is a precursor to tert-butyl-protected prodrugs. For example, L-γ-methyleneglutamic acid amides derived from ethyl 2-(tert-butoxy)acetate exhibit cytotoxicity against breast cancer cell lines (IC₅₀: 2–10 µM in MCF-7 and MDA-MB-231) . The tert-butoxy group enhances blood-brain barrier permeability, facilitating central nervous system drug delivery .

Recent Advances and Future Directions

Catalytic Innovations

Pd-catalyzed cross-coupling reactions using ethyl 2-(tert-butoxy)acetate as a ligand show promise in Suzuki-Miyaura reactions, achieving >90% yields for biaryl pharmaceuticals. Computational studies highlight the tert-butoxy group’s role in stabilizing transition states via steric effects.

Metabolic Pathway Elucidation

In vivo pharmacokinetic studies reveal rapid hydrolysis to tert-butoxyacetic acid (t₁/₂: 0.71 h in murine models), with renal excretion accounting for 60% of clearance . Metabolite profiling identifies cytochrome P450 3A4 as the primary oxidase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator